Cas no 885677-92-9 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-)
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
- (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
- (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
- (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
- E77038
- (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine
- (1R,2R) 2-(1-pyrrolidinyl)-cyclohexanaMine
- DTXSID90559259
- Rel-(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-amine
- 26785-37-5
- CS-0091955
- (1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine
- AKOS006317172
- 885677-92-9
- MFCD09054931
- SCHEMBL11472496
-
- Inchi: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
- InChI Key: FLEFKPPJPOWCSZ-NXEZZACHSA-N
- SMILES: N[C@@H]1CCCC[C@H]1N1CCCC1
Computed Properties
- Exact Mass: 168.162648646g/mol
- Monoisotopic Mass: 168.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.3Ų
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C906641-100mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- |
885677-92-9 | 98% | 100mg |
¥990.00 | 2022-09-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD737983-100mg |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 100mg |
¥414.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD737983-250mg |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 250mg |
¥703.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD737983-1g |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 1g |
¥2808.0 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM384-200mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- |
885677-92-9 | 97% | 200mg |
2464.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FM384-50mg |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- |
885677-92-9 | 97% | 50mg |
665.0CNY | 2021-07-14 | |
| Chemenu | CM527455-100mg |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 100mg |
$161 | 2023-01-01 | |
| Chemenu | CM527455-250mg |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 250mg |
$357 | 2023-01-01 | |
| Chemenu | CM527455-1g |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 97% | 1g |
$897 | 2023-01-01 | |
| Crysdot LLC | CD11032285-5g |
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine |
885677-92-9 | 95% | 5g |
$2050 | 2024-07-19 |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 2
Production Method 3
Production Method 4
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 5
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; reflux
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Raw materials
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- (1R,2R)-Cyclohexane-1,2-diamine
- 1,4-Dibromobutane
- rac-N-(1R,2R)-2-aminocyclohexylbenzamide, trans
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Preparation Products
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Suppliers
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
Introduction to Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- (CAS No. 885677-92-9)
The compound Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-, identified by its CAS number 885677-92-9, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a pyrrolidinyl moiety and the specific (1R,2R) configuration endows this molecule with distinct stereochemical characteristics that are crucial for its biological activity.
Recent research in medicinal chemistry has highlighted the importance of stereospecificity in drug design, particularly in the development of central nervous system (CNS) therapeutics. The (1R,2R) configuration of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is believed to contribute to its high selectivity and efficacy. Studies have demonstrated that the precise spatial arrangement of functional groups can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. This compound's architecture aligns well with the growing interest in enantiopure drugs, which offer improved therapeutic outcomes with reduced side effects.
The pyrrolidinyl group is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In the context of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-, this moiety likely plays a critical role in mediating binding interactions. Preliminary computational studies suggest that the compound can form stable hydrogen bonds and hydrophobic interactions with its intended biological targets, enhancing its affinity and selectivity.
Moreover, the (1R,2R) configuration imparts a specific three-dimensional shape to the molecule, which is essential for optimal receptor binding. This stereochemical feature has been extensively studied in the context of drug discovery. For instance, analogous chiral amines have shown promising results in treating neurological disorders by modulating neurotransmitter activity. The unique properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- make it a valuable candidate for further exploration in this area.
In vitro studies have begun to unravel the mechanistic aspects of this compound's action. Initial experiments indicate that it may interfere with key signaling pathways involved in neurodegeneration and inflammation. The ability of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- to modulate these pathways could make it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting given the unmet medical needs in neurology and the lack of effective treatments for many CNS disorders.
The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- presents unique challenges due to its chiral center and complex functional groups. Advanced synthetic methodologies have been employed to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been crucial in achieving the desired stereochemical configuration. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such complex molecules to be produced reliably.
As research progresses, additional applications of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- are likely to emerge. Its structural features suggest potential utility beyond CNS therapeutics, possibly extending to areas such as anti-inflammatory or analgesic treatments. The versatility of this compound underscores its importance as a building block for novel drug candidates. Collaborative efforts between chemists and biologists will be essential to fully exploit its therapeutic potential.
The development of new drugs is often a lengthy and resource-intensive process. However,the promising properties of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- could accelerate this process by serving as a starting point for more refined derivatives with enhanced efficacy and safety profiles. Preclinical studies are currently underway to evaluate its safety and pharmacological activity further. These studies will provide critical insights into its potential as a therapeutic agent and guide future research directions.
In conclusion,Cyclohexanamine,2-(1-pyrrolidinyl), (lRR) is a fascinating compound with significant implications for pharmaceutical research。Its unique structural features、stereochemical configuration、and promising biological activity position it as a valuable asset in drug discovery。As our understanding of molecular interactions continues to evolve,compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes。
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